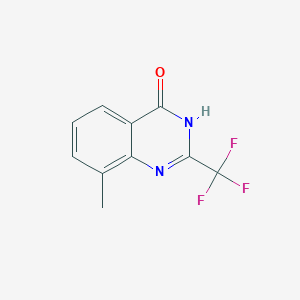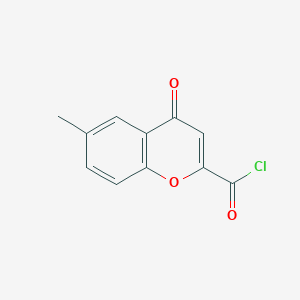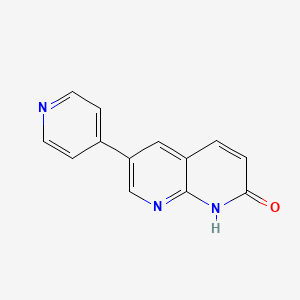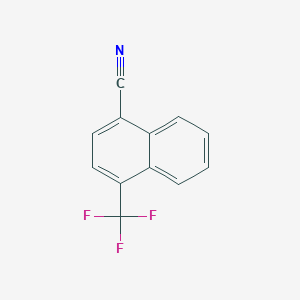
1-(Cyclopropylmethyl)-2-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-2-phenoxybenzene is an organic compound that features a cyclopropylmethyl group attached to a phenoxybenzene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-2-phenoxybenzene typically involves the reaction of cyclopropylmethyl halides with phenoxybenzene under specific conditions. One common method is the nucleophilic substitution reaction where cyclopropylmethyl chloride reacts with phenoxybenzene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopropylmethyl)-2-phenoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenoxybenzene ring can be substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives of the compound.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-2-phenoxybenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-2-phenoxybenzene involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The phenoxybenzene moiety can participate in π-π interactions and hydrogen bonding, affecting the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the phenoxy group, resulting in different chemical properties and reactivity.
Phenoxybenzene: Lacks the cyclopropylmethyl group, leading to variations in its applications and biological activity.
Uniqueness
1-(Cyclopropylmethyl)-2-phenoxybenzene is unique due to the presence of both the cyclopropylmethyl and phenoxy groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C16H16O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-2-phenoxybenzene |
InChI |
InChI=1S/C16H16O/c1-2-7-15(8-3-1)17-16-9-5-4-6-14(16)12-13-10-11-13/h1-9,13H,10-12H2 |
Clé InChI |
FGGNULKTNUNILT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=CC=CC=C2OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)





![2-Ethylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B11880780.png)





![6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B11880805.png)
![2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid](/img/structure/B11880808.png)
